molecular formula C20H22N2O2 B6754539 N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B6754539
M. Wt: 322.4 g/mol
InChI Key: BVEVJSZNOFHNSL-UHFFFAOYSA-N
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Description

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[410]heptane-7-carboxamide is a complex organic compound that features a unique bicyclo[410]heptane structure fused with an oxazole ring

Properties

IUPAC Name

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(18-15-3-1-2-4-16(15)18)22-14-9-7-12(8-10-14)17-11-21-20(24-17)13-5-6-13/h7-11,13,15-16,18H,1-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEVJSZNOFHNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)NC3=CC=C(C=C3)C4=CN=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the subsequent attachment to the bicyclo[4.1.0]heptane moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-Oxazol-5-yl)phenyl]cyclopropanecarboxamide
  • 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones

Uniqueness

N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]bicyclo[4.1.0]heptane-7-carboxamide stands out due to its bicyclo[4.1.0]heptane structure, which imparts unique chemical and physical properties. This makes it distinct from other oxazole derivatives and enhances its potential for various applications.

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